N,N-Diisopropylisobutylamine
Overview
Description
N,N-Diisopropylisobutylamine is an organic compound with the linear formula (CH3)2CHCH2N [CH (CH3)2]2 . It is a colorless liquid and is classified as a secondary amine, containing two isobutyl groups .
Molecular Structure Analysis
The molecular structure of this compound consists of a central nitrogen atom bonded to an isobutyl group and two isopropyl groups . The molecular formula is C10H23N , and the molecular weight is 157.3 g/mol .Physical and Chemical Properties Analysis
This compound has a refractive index of n20/D 1.421 (lit.) . It has a boiling point of 73 °C (lit.) and a density of 0.767 g/mL at 25 °C (lit.) .Scientific Research Applications
Drug Discovery and Development
N,N-Diisopropylisobutylamine plays a significant role in drug discovery and development. It has contributed to the progress of medicine, particularly in the domain of drug research. The compound is involved in the synthesis of various therapeutic agents and aids in the creation of novel drug formulations. Its properties facilitate the exploration of new treatment options and enhance the effectiveness of existing medications (Drews, 2000).
Analytical Methodologies in Pharmaceutical Research
In pharmaceutical research, this compound is utilized in developing methods for analyzing complex drug compounds. For instance, it has been applied in the analysis of serum samples of patients treated with specific drugs, optimizing the detection and identification of drug metabolites. This application is crucial for understanding drug metabolism and ensuring the safety and efficacy of pharmaceuticals (Studzińska et al., 2022).
Synthesis and Characterization of Compounds
This compound is integral in the synthesis and analytical characterization of various compounds, including arylcyclohexylamines. It plays a role in the creation of new psychoactive substances for research purposes. The compound aids in understanding the chemical properties and potential applications of these substances in various scientific fields (Wallach et al., 2016).
Biomedical Research and Applications
In the field of biomedical research, this compound is used in the development of copolymers like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers. These copolymers have applications in drug delivery systems, including cancer treatment and musculoskeletal diseases. This compound's role in these copolymers highlights its significance in advancing therapeutic technologies (Kopeček & Kopec̆ková, 2010).
Molecular Imaging in Drug Delivery
This compound contributes to the molecular imaging of HPMA copolymers. These imaging technologies are used to investigate the mechanism of drug delivery, including cell binding, subcellular trafficking, and intracellular fate of drug conjugates. This application is critical for the non-invasive visualization of pharmacokinetics and biodistribution of drug delivery systems (Lu, 2010).
Safety and Hazards
N,N-Diisopropylisobutylamine is classified as flammable and corrosive . It has hazard statements H226-H314 , indicating that it is flammable liquid and vapor and causes severe skin burns and eye damage . Precautionary statements include P260-P264-P280-P301+P330+P331-P303+P361+P353-P363-P304+P340-P310-P321-P305+P351+P338-P405-P501 , which provide guidance on how to handle and store the compound safely .
Properties
IUPAC Name |
2-methyl-N,N-di(propan-2-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N/c1-8(2)7-11(9(3)4)10(5)6/h8-10H,7H2,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIWRNUQIHLRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C(C)C)C(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391351 | |
Record name | N,N-Diisopropylisobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44976-81-0 | |
Record name | N,N-Diisopropylisobutylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-Diisopropylisobutylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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